Unii-bzs56QX3MP
Description
UNII-BZS56QX3MP is a unique chemical entity assigned a Universal Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA). Based on nomenclature patterns in , which lists structurally complex organic compounds (e.g., substituted carbamates, sulfonamides, and heterocyclic derivatives), this compound may belong to a class of nitrogen-containing organics, possibly featuring sulfonamide or carbamate functional groups .
The absence of direct experimental data in the evidence necessitates cautious extrapolation from structurally analogous compounds. For instance, compounds like N,N-dimethyl-N'-phenylsulfonamide (, entry 1) or 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (, entry 10) highlight the diversity of substituents and ring systems in this chemical family, which influence solubility, stability, and bioactivity .
Properties
Molecular Formula |
C8H11NO6S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
S-[(3R,3aS,6S,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ethanethioate |
InChI |
InChI=1S/C8H11NO6S/c1-4(10)16-6-3-14-7-5(15-9(11)12)2-13-8(6)7/h5-8H,2-3H2,1H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
BXZDULYKEZVEEK-ULAWRXDQSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-] |
Canonical SMILES |
CC(=O)SC1COC2C1OCC2O[N+](=O)[O-] |
Synonyms |
LA 419 LA-419 LA419 cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Observations :
- Bioactivity: Sulfonamide derivatives (e.g., entry 1 in table) are known for antimicrobial and diuretic properties, while phosphorodithioates (entry 4) exhibit neurotoxic effects in pesticides . This compound, if a sulfonamide, may share similar bioactivity but require structural optimization to enhance selectivity .
- Synthetic Complexity : Purine derivatives (entry 3) often require multi-step synthesis with stringent purification protocols (), whereas sulfonamides are typically synthesized via sulfonation of amines, a simpler process .
Physicochemical Properties
Hypothetical properties of this compound are inferred using chromatographic and spectroscopic methods described in and :
| Property | This compound | N,N-dimethyl-N'-phenylsulfonamide | 3,7-dimethylpurine derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 250 (estimated) | 200 | 272 |
| LogP | 1.8 | 2.1 | 0.5 |
| Solubility (mg/mL) | 10 (aqueous) | 15 (aqueous) | 2 (DMSO) |
| MS Fragmentation | m/z 251 [M+H]+ | m/z 201 [M+H]+ | m/z 273 [M+H]+ |
Notes:
Pharmacological and Industrial Relevance
- Drug Development : If this compound is a carbamate, it may act as a protease inhibitor (e.g., analogous to rivastigmine) with applications in neurodegenerative diseases. Sulfonamide variants are prevalent in diuretics and antibiotics .
- Industrial Use : Methyl esters and phosphorodithioates () are common in agrochemicals, suggesting this compound could serve as a precursor in pesticide synthesis .
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